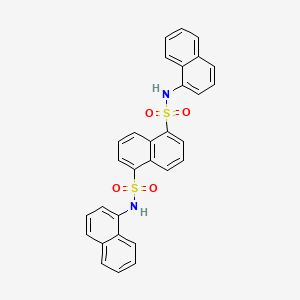

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE

Description

Properties

IUPAC Name |

1-N,5-N-dinaphthalen-1-ylnaphthalene-1,5-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O4S2/c33-37(34,31-27-17-5-11-21-9-1-3-13-23(21)27)29-19-7-16-26-25(29)15-8-20-30(26)38(35,36)32-28-18-6-12-22-10-2-4-14-24(22)28/h1-20,31-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJBXSTEZNYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene derivatives with sulfonamide groups under specific conditions. One common method includes the use of naphthalene-1,5-diamine as a starting material, which undergoes sulfonation to introduce the sulfonamide groups. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfonation process .

Chemical Reactions Analysis

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Scientific Research Applications

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.

Industry: Used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the naphthalene rings provide a stable aromatic framework for these interactions. This allows the compound to effectively bind to and modulate the activity of various proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between TH-701 and its prodrug derivatives, which incorporate 1,2,4-oxadiazole moieties to enhance lipophilicity and reduce basicity:

Key Findings from Comparative Analysis

- Lipophilicity and Basicity :

Prodrugs 6 and 7 exhibit significantly higher cLogP values (2.71 and 1.60, respectively) and lower pKa values (−2.27 and −2.85) compared to TH-701, indicating improved membrane permeability and reduced ionization at physiological pH . - Synthetic Accessibility :

Prodrugs 5g (trifluoro-substituted) and 6 were synthesized under mild conditions using DMSO or THF, highlighting scalability for high-throughput applications .

Biological Activity

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE is a compound of significant interest in various biological research fields. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C18H16N2O4S2

- Molecular Weight : 384.45 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The compound features two naphthalene rings connected by a sulfonamide linkage, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific signaling pathways involved in tumor growth. A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell proliferation and induced apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of PI3K/Akt pathway |

The mechanism of action involves the inhibition of the Hsp90 protein , which is crucial for the stability and function of several oncogenic proteins. By disrupting Hsp90 activity, this compound promotes the degradation of these proteins, leading to reduced tumor viability.

Drug Delivery Systems

The compound's unique structural features make it suitable for use in drug delivery systems . Its ability to form stable complexes with various therapeutic agents enhances bioavailability and target specificity, particularly in cancer therapy.

Bioconjugation Techniques

This compound serves as an effective linker in bioconjugation processes. This application is vital for developing targeted therapies where biomolecules need to be attached to specific targets within cells.

Case Study 1: Targeted Therapy Development

In a recent study published in Journal of Medicinal Chemistry, researchers developed a novel targeted therapy using this compound conjugated with a chemotherapeutic agent. The results showed enhanced efficacy against resistant cancer cell lines compared to the free drug alone.

Case Study 2: Diagnostic Applications

Another study focused on utilizing this compound in biosensor development for early cancer detection. The biosensor demonstrated high sensitivity and specificity for detecting tumor markers in patient samples, indicating its potential for clinical diagnostics.

Q & A

Q. What synthetic methodologies are recommended for preparing N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE with high purity and yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 1,5-diaminonaphthalene using naphthalene-1-sulfonyl chloride derivatives. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane or DMF) to minimize hydrolysis of sulfonyl chloride intermediates .

- Stoichiometry : A 2:1 molar ratio of naphthalene-1-sulfonyl chloride to 1,5-diaminonaphthalene ensures complete bis-functionalization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from acetonitrile) is critical for isolating the product in >90% purity .

- Yield Optimization : Reaction temperatures between 0–5°C reduce side reactions, while extended reaction times (24–48 hours) improve conversion .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons, δ 120–140 ppm for carbons adjacent to sulfonyl groups) .

- IR : Strong absorption bands at ~1350 cm (S=O symmetric stretch) and ~1150 cm (S=O asymmetric stretch) validate sulfonamide functionality .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the dihedral angles between naphthalene rings, which influence π-π stacking behavior .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A hazard) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as naphthalene derivatives may release volatile byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimize errors in atomic positioning. Use synchrotron sources for weakly diffracting crystals .

- Refinement Strategies : SHELXL’s TWIN and BASF commands address twinning or disorder in naphthalene rings. Compare residual density maps to identify misplaced atoms .

- Validation Tools : Employ PLATON’s ADDSYM to detect missed symmetry elements, ensuring accurate space group assignment .

Q. What strategies optimize the compound’s application in prodrug design, particularly for antifungal agents?

- Methodological Answer :

- Prodrug Activation : Modify sulfonamide groups into amidoxime precursors (e.g., via hydroxylamine treatment) to enhance bioavailability. Subsequent cyclization forms 1,2,4-oxadiazole rings, masking active amidine moieties .

- Biological Testing : Use in vitro assays against Pneumocystis carinii or Trypanosoma brucei to evaluate antifungal efficacy. Compare IC values of prodrugs vs. parent compound .

Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Parameters : Employ B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, revealing charge-transfer potential. Sulfonamide groups typically act as electron-withdrawing moieties, stabilizing LUMO levels .

- Reactivity Mapping : Molecular electrostatic potential (MEP) surfaces identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., halogenation at electron-rich naphthalene positions) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, DMF, THF, and chloroform. Note that sulfonamide polarity favors DMSO (solubility >50 mg/mL), while naphthalene hydrophobicity enhances chloroform compatibility .

- Temperature Dependence : Solubility in acetonitrile increases at elevated temperatures (e.g., 60°C), but precipitation occurs upon cooling—critical for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.